Technical Guide: 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl Chloride in Medicinal Chemistry and Organic Synthesis
Technical Guide: 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl Chloride in Medicinal Chemistry and Organic Synthesis
Executive Summary
In modern drug discovery, the strategic incorporation of bifunctional building blocks is essential for generating diverse, high-quality chemical libraries. 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride is a highly versatile electrophilic reagent utilized primarily for the synthesis of complex sulfonamides. By combining a reactive sulfonyl chloride center with a bulky, polar morpholine-4-sulfonyl moiety, this compound allows medicinal chemists to rapidly introduce a pharmacophore that enhances target binding and improves aqueous solubility[1].
This whitepaper provides an in-depth analysis of its physical properties, structural reactivity, and field-proven experimental protocols for its application in organic synthesis.
Chemical Identity & Physical Properties
Accurate characterization and handling of this reagent require a thorough understanding of its physical properties. The quantitative data is summarized in the table below[2],[3],[4]:
| Property | Value |
| Chemical Name | 4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride |
| CAS Number | 465514-13-0 |
| Molecular Formula | C₁₀H₁₂ClNO₅S₂ |
| Molecular Weight | 325.78 g/mol |
| Melting Point | 150 - 152 °C (302 - 305.6 °F) |
| Physical State | Solid (Off-white) |
| PubChem CID | 2779790 |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Structural Analysis & Reactivity Profile
The chemical architecture of 4-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride dictates its reactivity. The molecule features two sulfonyl groups attached para to each other on a central benzene ring.
Mechanistic Insight: The morpholine-4-sulfonyl group acts as a potent electron-withdrawing group (EWG). Through inductive and resonance effects, it withdraws electron density from the aromatic ring, which subsequently increases the partial positive charge ( δ+ ) on the sulfur atom of the sulfonyl chloride group. This electronic descreening renders the sulfonyl chloride highly electrophilic and exceptionally susceptible to nucleophilic attack by primary and secondary amines.
Caption: Workflow for the synthesis of sulfonamide derivatives using 4-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride.
Applications in Drug Discovery
The sulfonamide functional group is a privileged scaffold in pharmacology, forming the core of numerous FDA-approved drugs, including carbonic anhydrase inhibitors, antibacterial agents, and aromatase inhibitors[5],[6].
The specific utility of 4-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride lies in its ability to append a morpholine ring to a target molecule. Morpholine contains both an oxygen atom (a strong hydrogen-bond acceptor) and a nitrogen atom. In central nervous system (CNS) and oncology drug discovery, the morpholine moiety is strategically used to disrupt flat, hydrophobic aromatic systems, thereby improving the aqueous solubility, metabolic stability, and pharmacokinetic profile of the drug candidate[1]. Notably, this specific sulfonyl chloride has been patented as a critical building block in the synthesis of pyrimidine-2,4-diamine derivatives targeting MTH1 for the treatment of cancer[7],[8].
Experimental Protocol: Synthesis of Sulfonamide Derivatives
To ensure high yields and scientific integrity, the following step-by-step methodology describes a self-validating system for synthesizing sulfonamides using this reagent.
Materials Required:
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4-(Morpholine-4-sulfonyl)benzene-1-sulfonyl chloride (1.1 eq)
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Primary or secondary amine (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation under Inert Atmosphere: Flame-dry a round-bottom flask and purge with nitrogen or argon. Dissolve the amine (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Causality: Anhydrous conditions are mandatory. The sulfonyl chloride is highly electrophilic; any trace water will act as a competing nucleophile, leading to the irreversible hydrolysis of the reagent into an unreactive sulfonic acid[4].
-
-
Base Addition: Add DIPEA (2.5 eq) to the stirring solution.
-
Causality: The nucleophilic substitution reaction generates equimolar amounts of hydrogen chloride (HCl). If left unscavenged, HCl will rapidly protonate the unreacted amine nucleophile, forming an inactive ammonium salt and stalling the reaction. DIPEA acts as a non-nucleophilic base to neutralize the HCl, driving the reaction to completion.
-
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride (1.1 eq) portion-wise over 10 minutes.
-
Causality: The reaction is exothermic. Cooling prevents localized heating, which can lead to the formation of unwanted side products (e.g., bis-sulfonylation of primary amines).
-
-
Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS.
-
Validation: The complete consumption of the amine starting material and the emergence of a new, distinct product mass/spot validates the successful nucleophilic attack.
-
-
Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess DIPEA and unreacted amine), followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to isolate the pure sulfonamide.
Handling, Storage, and Safety
As a reactive acid chloride, 4-(morpholine-4-sulfonyl)benzene-1-sulfonyl chloride poses specific handling challenges[9],[4].
Degradation Pathway: Exposure to ambient atmospheric moisture causes rapid hydrolysis. This not only destroys the reagent (converting it to the inactive sulfonic acid) but also releases corrosive hydrogen chloride (HCl) gas, which can pressurize sealed containers.
Caption: Hydrolytic degradation pathway of the sulfonyl chloride in the presence of atmospheric moisture.
Storage Protocols:
-
Store the solid compound in a tightly sealed, dark amber glass container.
-
Maintain under an inert atmosphere (nitrogen/argon backfill) inside a desiccator.
-
Store at 2–8 °C to maximize shelf life and prevent thermal degradation.
-
Safety: Handle exclusively within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, as the compound causes severe skin burns and eye damage[4].
References
- EvitaChem, "Screening Compounds P5822 | EvitaChem",
- Fisher Scientific, "4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride, Technical Grade",
- Fisher Scientific, "SAFETY D
- Google Patents, "WO2014084778A1 - Pyrimidine-2,4-diamine derivatives for tre
- ACS Publications, "Expanding Complex Morpholines Using System
- PMC, "Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Arom
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride, Technical Grade, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]
- 3. 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride, Technical Grade, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]
- 4. fishersci.be [fishersci.be]
- 5. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2014084778A1 - Pyrimidine-2,4-diamine derivatives for treatment of cancer - Google Patents [patents.google.com]
- 8. WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
